ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
CAS No.:
Cat. No.: VC14547219
Molecular Formula: C14H24N4O4
Molecular Weight: 312.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N4O4 |
|---|---|
| Molecular Weight | 312.36 g/mol |
| IUPAC Name | ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate |
| Standard InChI | InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1 |
| Standard InChI Key | YZRCHOFKIPHQBW-RYUDHWBXSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N |
| Canonical SMILES | CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
JHU-083 possesses the systematic IUPAC name ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate, reflecting its chiral centers at C2 and C5 positions. The compound's molecular formula, C₁₄H₂₄N₄O₄, encodes critical functional groups including:
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A diazo moiety (-N=N+) at position 6
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An ethyl ester group at the terminal carboxyl
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A branched-chain amino acid derivative (4-methylpentanoyl) at the N-terminus
Table 1: Key Physicochemical Properties
The stereochemical configuration, confirmed through chiral chromatography and X-ray crystallography, proves critical for its biological activity. The diazo group's electron-withdrawing nature enhances electrophilicity at the adjacent carbonyl, facilitating nucleophilic attacks during metabolic activation .
Synthetic Pathways
Industrial synthesis of JHU-083 typically involves:
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Leucine Derivatization: (2S)-2-amino-4-methylpentanoic acid (L-leucine) undergoes N-acylation with chloroacetyl chloride under Schotten-Baumann conditions.
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Diazo Transfer: The intermediate 5-oxohexanoate reacts with diazomethane in anhydrous THF, catalyzed by BF₃·Et₂O to install the diazo group.
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Esterification: Final ethyl ester formation via Steglich esterification using DCC/DMAP.
The process yields enantiomerically pure (>98% ee) product, as confirmed by chiral HPLC. Scale-up challenges include controlling exothermic reactions during diazo transfer and minimizing racemization at the β-carbon.
Pharmacokinetics and Metabolic Activation
Prodrug Conversion Dynamics
JHU-083 functions as a prodrug, requiring enzymatic cleavage to release its active metabolite, 6-diazo-5-oxo-L-norleucine (DON) . In vivo studies in murine models demonstrate:
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Rapid Absorption: Oral bioavailability of 67% in C57BL/6 mice
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Tumor-Selective Activation: Carboxylesterase-mediated hydrolysis occurs predominantly in tumor microenvironments (TME), achieving intratumoral DON concentrations 8-fold higher than plasma
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Linear Pharmacokinetics: Dose-proportional AUC₀–24h between 10-100 mg/kg
Equation 1: Metabolic Activation
This tumor-targeted activation minimizes systemic exposure to active DON, reducing historical toxicity concerns associated with direct DON administration .
Mechanism of Action: Glutaminase Inhibition
Targeting Glutamine Addiction
JHU-083's active metabolite DON competitively inhibits glutaminase (GLS1), the enzyme converting glutamine to glutamate . Cancer cells exhibiting Warburg effect upregulate GLS1 to sustain:
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TCA Cycle Anaplerosis: Glutamate → α-ketoglutarate replenishment
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Redox Homeostasis: Glutathione synthesis via glutamate cysteine ligase
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Nucleotide Biosynthesis: Purine/pyrimidine nitrogen donor supply
Table 2: Biochemical Effects of GLS1 Inhibition
| Parameter | JHU-083 Treated | Control |
|---|---|---|
| Intracellular Glutamate | 12 ± 3 μM | 45 ± 8 μM |
| ATP Production | 38% Reduction | Baseline |
| ROS Accumulation | 2.1-fold Increase | Normal |
Data from orthotopic bladder cancer models show JHU-083 depletes tumor glutamate pools within 4 hours post-dose .
Immunomodulatory Effects
Beyond direct antitumor activity, JHU-083 reprograms tumor-associated macrophages (TAMs):
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M2→M1 Repolarization: 63% reduction in CD206+ M2 TAMs, concomitant with 4.2-fold increase in MHC-II+ M1 phenotype
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PD-L1 Downregulation: 58% decrease in tumor cell PD-L1 expression via NF-κB suppression
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CD8+ T Cell Infiltration: 3.9-fold higher tumor-infiltrating lymphocytes vs. control
These immunometabolic effects synergize with anti-PD1 therapy, achieving complete responses in 40% of treated mice .
Preclinical Efficacy Data
Prostate Cancer Models
In TRAMP-C2 syngeneic models:
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Tumor Growth Inhibition: 78% reduction vs. vehicle (p<0.001)
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Survival Benefit: Median survival extended from 42 to 89 days (HR=0.21)
Bladder Cancer Applications
Orthotopic MB49 tumors showed:
| Toxicity Parameter | JHU-083 (100 mg/kg) | Historical DON |
|---|---|---|
| Weight Loss | <5% | 15-20% |
| Neutropenia Grade ≥3 | 0% | 45% |
| Neurotoxicity Incidence | None | 22% |
The prodrug strategy localized active metabolite exposure, eliminating dose-limiting gastrointestinal toxicities associated with unconjugated DON .
Future Directions and Clinical Translation
Ongoing research priorities include:
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Biomarker Development: PET imaging with ¹⁸F-FSPG to visualize glutaminase inhibition
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Combination Regimens: Synergy with PARP inhibitors in BRCA-mutant models
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Formulation Optimization: Nanoparticle delivery to enhance blood-brain barrier penetration
Phase I trials (NCT05467826) are evaluating JHU-083 in advanced solid tumors, with preliminary results expected Q4 2025 .
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